2-[(3-Methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)methylene]malononitrile
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Overview
Description
2-[(3-Methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)methylene]malononitrile is a complex organic compound characterized by the presence of methoxy, trifluoromethyl, and malononitrile functional groups
Preparation Methods
The synthesis of 2-[(3-Methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)methylene]malononitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzyl Ether: The initial step involves the reaction of 3-(trifluoromethyl)benzyl alcohol with 3-methoxy-4-hydroxybenzaldehyde in the presence of a base to form the benzyl ether.
Knoevenagel Condensation: The benzyl ether is then subjected to a Knoevenagel condensation reaction with malononitrile in the presence of a base such as piperidine to yield the final product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity through the use of advanced techniques and equipment.
Chemical Reactions Analysis
2-[(3-Methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)methylene]malononitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(3-Methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)methylene]malononitrile has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(3-Methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)methylene]malononitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through:
Comparison with Similar Compounds
2-[(3-Methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)methylene]malononitrile can be compared with other similar compounds, such as:
2-[(3-Methoxy-4-{[3-(trifluoromethyl)phenyl]oxy}phenyl)methylene]malononitrile: Similar structure but lacks the benzyl group, resulting in different reactivity and applications.
2-[(3-Methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)methylene]cyanoacetate:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and a wide range of applications.
Properties
IUPAC Name |
2-[[3-methoxy-4-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]methylidene]propanedinitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3N2O2/c1-25-18-9-13(7-15(10-23)11-24)5-6-17(18)26-12-14-3-2-4-16(8-14)19(20,21)22/h2-9H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAZMDZLYQXWJCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C#N)OCC2=CC(=CC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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